2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine
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Overview
Description
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the class of phenethylamines It features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution with 3,4-Dimethoxyphenyl Group: The pyrazole ring is then substituted with a 3,4-dimethoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of Ethanamine Chain: The final step involves the attachment of the ethanamine chain to the substituted pyrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethanamine chain or the methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines or alcohols.
Scientific Research Applications
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, enzyme activity, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the pyrazole ring.
Mescaline: Another phenethylamine derivative with additional methoxy groups, known for its psychoactive properties.
Papaverine: An isoquinoline alkaloid with similar methoxy substitutions, used as a vasodilator.
Uniqueness
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both the pyrazole ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-3-10(9-13(12)18-2)11-5-7-15-16(11)8-6-14/h3-5,7,9H,6,8,14H2,1-2H3 |
InChI Key |
GNSLTEVFKCTIOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2CCN)OC |
Origin of Product |
United States |
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